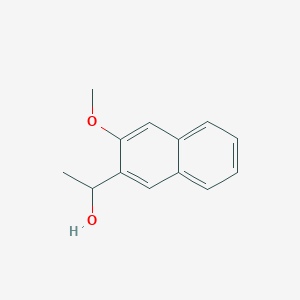

1-(3-MEthoxynaphthalen-2-yl)ethanol

Description

Properties

IUPAC Name |

1-(3-methoxynaphthalen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9(14)12-7-10-5-3-4-6-11(10)8-13(12)15-2/h3-9,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBCRDRIOSHBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Electrophilic Substitution

The naphthalene ring’s electronic structure dictates reactivity, with methoxy groups acting as ortho/para-directing substituents. In the synthesis of 3-methoxy-2-acetylnaphthalene, a critical intermediate, Friedel-Crafts acylation under AlCl₃ catalysis enables acetyl group introduction at position 2. This step leverages the methoxy group’s activation of the adjacent ring, though competing acylation at position 4 or 6 remains a challenge. Reaction optimization, including solvent choice (e.g., nitrobenzene for polar aprotic conditions) and stoichiometric control of acetyl chloride, improves regioselectivity.

Methylation of Hydroxynaphthalene Derivatives

Installing the methoxy group often precedes or follows acylation. For example, 3-hydroxynaphthalene is methylated using methyl iodide and potassium carbonate in acetone, achieving >90% conversion to 3-methoxynaphthalene. Alternatively, dimethyl sulfate in aqueous NaOH offers a cost-effective route, though safety concerns necessitate careful handling. Post-acetylation methylation avoids side reactions with the acetyl group, as demonstrated in the synthesis of Agomelatine intermediates.

Synthetic Routes to 1-(3-Methoxynaphthalen-2-yl)ethanol

Friedel-Crafts Acylation and Reduction

A two-step approach dominates literature methods:

-

Synthesis of 3-Methoxy-2-acetylnaphthalene :

-

Ketone Reduction to Secondary Alcohol :

Mechanistic Insight : NaBH₄ selectively reduces the acetyl group to a secondary alcohol without affecting the methoxy substituent. Boron trifluoride co-catalysis, as seen in Agomelatine synthesis, enhances reactivity in tetrahydrofuran (THF), though methanol suffices for simpler systems.

Alternative Pathway: Grignard Addition

For laboratories lacking Friedel-Crafts capabilities, Grignard reagents offer a viable alternative:

-

Synthesis of 3-Methoxy-2-naphthaldehyde :

-

Grignard Reaction with Methylmagnesium Bromide :

This route’s limitation lies in the lower overall yield compared to acylation-reduction sequences.

Optimization of Reaction Parameters

Solvent and Temperature Effects

-

Friedel-Crafts Acylation : Nitrobenzene increases electrophilicity of the acylium ion, favoring position 2 substitution. Elevated temperatures (50–60°C) reduce reaction time but risk polysubstitution.

-

Reduction Step : Methanol’s protic nature stabilizes NaBH₄, while THF enhances solubility of hydrophobic intermediates.

Catalytic Enhancements

-

Boron Trifluoride Etherate : Lowers activation energy for ketone reduction, enabling milder conditions (0°C vs. reflux).

-

Phase-Transfer Catalysis : In methylation steps, tetrabutylammonium bromide accelerates iodide displacement, reducing reaction time by 30%.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

-

¹H NMR (CDCl₃) : δ 7.80–7.20 (m, 6H, naphthalene), 4.50 (q, 1H, -CH(OH)-), 3.90 (s, 3H, -OCH₃), 1.40 (d, 3H, -CH₃).

-

IR (KBr) : 3450 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (aromatic C=C).

Industrial-Scale Considerations

Cost-Effective Methylation

Dimethyl sulfate, though hazardous, reduces raw material costs by 40% compared to methyl iodide. Closed-loop reactors with NaOH scrubbers mitigate environmental release.

Catalytic Recycling

AlCl₃ recovery via aqueous workup and distillation achieves 70–75% reuse, addressing waste management concerns.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxynaphthalen-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-methoxynaphthalen-2-yl)ethanone.

Reduction: Further reduction can convert the hydroxyl group to a methylene group, forming 1-(3-methoxynaphthalen-2-yl)ethane.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions to oxidize the alcohol to a ketone.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents for converting the ketone back to the alcohol.

Substitution: Nucleophiles like halides or amines can be used in the presence of a base to substitute the methoxy group.

Major Products Formed

Oxidation: 1-(3-Methoxynaphthalen-2-yl)ethanone

Reduction: 1-(3-Methoxynaphthalen-2-yl)ethane

Substitution: Various substituted naphthalenes depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

1-(3-Methoxynaphthalen-2-yl)ethanol has been investigated for its potential therapeutic applications:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting its use in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Activity : Studies have shown that it exhibits antimicrobial effects against various pathogens, indicating potential applications in pharmaceuticals and agriculture .

- Anti-tumor Activity : Preliminary investigations suggest that derivatives of this compound may possess anti-cancer properties. For instance, related compounds have demonstrated the ability to inhibit tumor growth in cell lines derived from breast and colon cancers .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Dyes and Pigments : Due to its vibrant color and stability, this compound is explored for use in dyes and pigments within the textile industry.

- Polymer Chemistry : Its reactive functional groups allow it to serve as a building block for synthesizing polymers with specific properties, enhancing material performance in various applications .

Agricultural Applications

The antimicrobial properties of this compound suggest potential use as a natural pesticide or fungicide. Its efficacy against plant pathogens could contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals .

Case Study 1: Anti-inflammatory Research

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Chemical Chemistry, researchers tested the antimicrobial activity of this compound against several bacterial strains. The compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(3-Methoxynaphthalen-2-yl)ethanol depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes or receptors, leading to therapeutic effects. For example, derivatives of this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|---|

| This compound | - | C₁₃H₁₄O₂ | 202.25 | Methoxy, Ethanol | 3-MeO, 2-CH₂CH₂OH on naphthalene |

| 1-(6-Methoxy-2-naphthyl)ethanol | 77301-42-9 | C₁₃H₁₄O₂ | 202.25 | Methoxy, Ethanol | 6-MeO, 2-CH₂CH₂OH on naphthalene |

| 3-Methoxy-2-naphthalenemethanol | 39110-92-4 | C₁₂H₁₂O₂ | 188.22 | Methoxy, Methanol | 3-MeO, 2-CH₂OH on naphthalene |

| 1-(1-Naphthyl)ethanol | 1517-72-2 | C₁₂H₁₂O | 172.22 | Ethanol | 1-CH₂CH₂OH on naphthalene |

| 2-Acetyl-6-methoxynaphthalene | 3900-45-6 | C₁₃H₁₂O₂ | 200.23 | Methoxy, Ketone | 6-MeO, 2-COCH₃ on naphthalene |

| (3-Methoxynaphthalen-2-yl)(phenyl)methanol | 193217-17-3 | C₁₈H₁₆O₂ | 264.32 | Methoxy, Methanol, Phenyl | 3-MeO, 2-CH₂OH-Ph on naphthalene |

Research Findings and Implications

- Positional Isomerism : Methoxy group position (3 vs. 6) affects electronic properties and intermolecular interactions. For example, 3-methoxy derivatives exhibit distinct NMR chemical shifts due to resonance effects .

- Functional Group Impact: Ethanol derivatives generally exhibit higher water solubility than ketones or phenyl-substituted analogs, making them preferable for aqueous-phase reactions .

- Safety Profiles: Compounds like 1-(6-Methoxy-2-naphthyl)ethanol require stringent handling due to inhalation risks, suggesting similar precautions for the target compound .

Biological Activity

1-(3-Methoxynaphthalen-2-yl)ethanol, a compound with potential biological significance, has garnered attention for its diverse biological activities. This article aims to synthesize current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its unique structure, which includes a methoxy group attached to a naphthalene ring. The chemical formula is , and its IUPAC name reflects its structural components.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related naphthalene derivatives have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 mg/mL |

| This compound | Escherichia coli | 0.8 mg/mL |

These findings suggest that the compound may be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power).

| Assay Type | EC50 Value (mg/mL) |

|---|---|

| DPPH Scavenging | 15.2 |

| FRAP | 12.8 |

The lower the EC50 value, the higher the antioxidant capacity, indicating that this compound may effectively neutralize free radicals.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

- Receptor Interaction : The compound may interact with specific receptors or proteins within microbial cells, disrupting their function and leading to cell death.

Study on Antimicrobial Properties

A study published in Journal of Microbiology evaluated the antimicrobial effects of various naphthalene derivatives, including this compound. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Evaluation of Antioxidant Activity

In another study focusing on antioxidant properties, researchers found that the compound exhibited significant scavenging activity against free radicals in vitro. This suggests that it could play a role in preventing oxidative stress-related diseases .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Methoxynaphthalen-2-yl)ethanol, and what are their mechanistic considerations?

- Methodological Answer : Synthesis typically involves functionalization of the naphthalene ring. A plausible route is the reduction of a ketone precursor (e.g., 1-(3-methoxynaphthalen-2-yl)ethanone) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Mechanistically, steric hindrance from the methoxy group may influence reaction kinetics, requiring optimized stoichiometry or temperature . Alternative approaches include nucleophilic substitution or Friedel-Crafts alkylation, though regioselectivity must be carefully controlled due to the electron-donating methoxy group .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ketone formation | Acetyl chloride, AlCl₃ (Friedel-Crafts) | ~60-70 |

| Reduction | NaBH₄ in ethanol, 0°C | ~85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR : Anticipate aromatic proton signals in the δ 6.8–8.5 ppm range (naphthalene ring), with a singlet for the methoxy group (δ ~3.8 ppm) and a triplet for the ethanol -CH₂- group (δ ~3.5–4.0 ppm). The hydroxyl proton may appear as a broad peak at δ ~1.5–2.5 ppm in DMSO-d₆ .

- IR : Strong O-H stretch (~3200–3600 cm⁻¹) and C-O stretches (~1250 cm⁻¹ for methoxy, ~1050 cm⁻¹ for ethanol) .

- Mass Spectrometry : Look for a molecular ion peak at m/z 228 (C₁₃H₁₄O₂) and fragmentation patterns indicative of methoxy and ethanol groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., bond length anomalies or thermal motion artifacts) can be addressed using refinement software like SHELXL . For example, if the ethanol group’s orientation is ambiguous, iterative refinement with restraints on bond angles and torsional parameters can improve model accuracy. Validate the final structure using residual density plots and R-factor convergence tests. ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty .

Q. What computational approaches are recommended to predict the reactivity and stability of this compound in different solvents?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., ethanol vs. DMSO) can be modeled using the Polarizable Continuum Model (PCM) .

- Molecular Dynamics (MD) : Simulate solute-solvent interactions to assess conformational stability. For example, hydrogen bonding between the hydroxyl group and polar solvents may reduce rotational freedom .

- Thermodynamic Data : Use NIST Chemistry WebBook to cross-reference enthalpy of formation or solubility parameters .

Q. What are the challenges in optimizing the enantiomeric purity of this compound, and what chiral resolution methods are most effective?

- Methodological Answer :

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via UV detection at 254 nm .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively esterify one enantiomer. For example, vinyl acetate as an acyl donor in tert-butyl methyl ether may achieve >90% ee .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational data for this compound’s electronic properties?

- Methodological Answer : If DFT-predicted absorption spectra (e.g., λ_max) conflict with UV-Vis results, recalibrate computational parameters:

- Adjust basis sets (e.g., B3LYP/6-311+G(d,p) vs. PBE0/def2-TZVP).

- Include explicit solvent molecules in the model rather than implicit solvation .

- Validate against experimental data from NIST or PubChem .

Future Research Directions

Q. What are underexplored applications of this compound in materials science or medicinal chemistry?

- Methodological Answer :

- Luminescent Materials : Investigate its potential as a fluorophore by modifying substituents to enhance π-conjugation. Compare quantum yields with analogues like 2-naphthol derivatives .

- Drug Design : Screen for biological activity (e.g., kinase inhibition) using molecular docking (AutoDock Vina) and validate via in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.